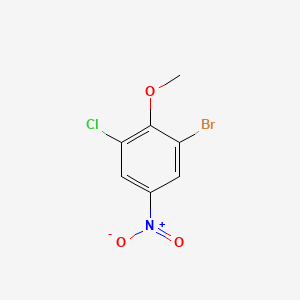

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO3. This compound is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

The synthesis of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring.

Bromination: Addition of the bromine atom.

Chlorination: Introduction of the chlorine atom.

Methoxylation: Addition of the methoxy group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring

Actividad Biológica

1-Bromo-3-chloro-2-methoxy-5-nitrobenzene (C₇H₅BrClNO₃) is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This compound contains a bromine atom, a chlorine atom, a methoxy group, and a nitro group, which contribute to its reactivity and potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and toxicology.

Molecular Structure

The molecular structure of this compound can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 228.48 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

| CAS Number | 1215205-94-9 |

This compound exhibits various biological activities primarily due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, influencing cell signaling pathways and gene expression. The compound's interaction with cytochrome P450 enzymes suggests its role in metabolic transformations, which may affect drug metabolism and toxicity profiles .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several nitro-substituted aromatic compounds, including this compound. The results are summarized in the table below:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | MRSA |

| Nitrofurantoin | 16 | MRSA |

| Ciprofloxacin | 8 | E. coli |

This data indicates that while this compound is less potent than some standard antibiotics, it still possesses notable antibacterial properties .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been assessed in various cell lines. In vitro studies revealed that at higher concentrations, the compound exhibits cytotoxicity, potentially limiting its therapeutic applications. The following table summarizes cytotoxicity findings:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

These results suggest that while the compound has therapeutic potential, careful consideration of dosage is essential to minimize adverse effects .

Propiedades

IUPAC Name |

1-bromo-3-chloro-2-methoxy-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAIBJCWYIVBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681473 |

Source

|

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-94-9 |

Source

|

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.